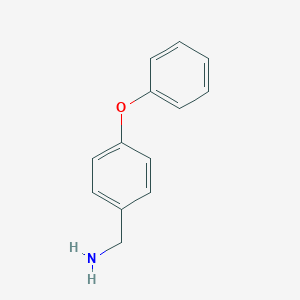

4-Phenoxybenzylamine

Übersicht

Beschreibung

4-Phenoxybenzylamine: is an organic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol . It is characterized by a benzylamine structure substituted with a phenoxy group at the para position. This compound is known for its applications in various scientific research fields, particularly in the study of antiviral agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 4-phenoxybenzonitrile using hydrogen in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, yielding high purity and high yield of the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of p-halobenzonitrile as a starting material. The process includes the use of a solvent such as R’OH in the presence of R’OM, followed by hydrogen reduction . This method is advantageous due to its high yield, high purity, and low production cost .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Phenoxybenzylamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen zu entsprechenden Amiden oder Nitrilen oxidiert werden.

Reduktion: Sie kann zu primären Aminen reduziert werden.

Substitution: Die Phenoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Wasserstoffgas in Gegenwart eines Palladium- oder Platinkatalysators wird häufig eingesetzt.

Substitution: Nucleophile wie Alkoxide oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Amiden oder Nitrilen.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung von substituierten Benzylaminen.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Phenoxybenzylamine serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. It enhances drug efficacy by modifying pharmacokinetic properties and improving specificity towards biological targets .

Organic Synthesis

This compound is extensively used in the synthesis of complex organic molecules. It plays a vital role in developing new materials and chemicals, making it valuable in organic chemistry research .

Biological Research

In biological applications, this compound is utilized as a building block for synthesizing biologically active compounds, including enzyme inhibitors and receptor ligands. Its ability to modulate enzyme activity makes it significant in drug discovery .

Polymer Science

In polymer formulations, this compound acts as a modifier that enhances properties such as thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industrial applications .

Analytical Chemistry

The compound is used as a reagent in analytical methods, aiding in the detection and quantification of other substances. This application is essential for quality control in manufacturing processes .

Case Studies

Case Study 1: Imaging Tumor Microenvironments

Recent studies have investigated the use of this compound in developing positron emission tomography (PET) imaging tracers. These tracers exploit the acidic microenvironment found in solid tumors, allowing for enhanced imaging specificity. Preliminary results indicate increased accumulation of these tracers in tumors compared to benign tissues.

Case Study 2: Long Persistent Luminescence Materials

Research has shown that incorporating this compound into metal halide frameworks can produce materials with stable long persistent luminescence (LPL) at room temperature. This property enhances their applicability in optoelectronic devices.

Wirkmechanismus

The mechanism of action of 4-Phenoxybenzylamine involves the inhibition of the NS3 protein of the Hepatitis C Virus. It stabilizes an inactive conformation of the NS3 protein, thereby inhibiting its function . This action is achieved by binding to a highly conserved novel binding site located at the interface between the protease and helicase domains of the NS3 protein . The inhibition of NS3 protein function represents a new class of direct-acting antiviral agents .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 2-Phenoxyphenethylamin

- 2-Phenoxybenzaldehyd

- 4-Phenoxypyridin

Vergleich: 4-Phenoxybenzylamin ist aufgrund seines spezifischen Substitutionsschemas und seiner Fähigkeit, das NS3-Protein des Hepatitis-C-Virus zu hemmen, einzigartig . Obwohl ähnliche Verbindungen strukturelle Merkmale aufweisen können, zeigen sie nicht die gleichen antiviralen Eigenschaften. Beispielsweise werden 2-Phenoxyphenethylamin und 2-Phenoxybenzaldehyd hauptsächlich in verschiedenen chemischen Synthesen verwendet und haben nicht die gleiche biologische Aktivität .

Biologische Aktivität

4-Phenoxybenzylamine is a compound of interest in medicinal chemistry, particularly due to its biological activity against specific targets such as the Hepatitis C Virus (HCV) and its potential applications in neurotoxin inhibition. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H13NO

- Molecular Weight : 201.25 g/mol

- Appearance : White solid

- pKa : 9.13 (predicted)

- Storage Conditions : Keep in a dark place, sealed, and at room temperature

Inhibition of HCV NS3 Protein

This compound has been identified as an inhibitor of the NS3 protein of the Hepatitis C Virus. This protein plays a crucial role in viral replication and is a target for antiviral therapies. The compound binds to a highly conserved allosteric site at the interface between the protease and helicase domains of the NS3 protein, stabilizing an inactive conformation. The half-maximal inhibitory concentration (IC50) for this activity is approximately 500 µM .

Potential Neurotoxin Inhibition

In studies related to botulinum neurotoxin serotype A (BoNT/A), derivatives of this compound have shown promise as inhibitors. These compounds act by irreversibly modifying cysteine residues in the neurotoxin's light chain, which is responsible for its toxic effects. The most potent analogs derived from this class exhibited IC50 values around 120 µM , indicating significant inhibitory potential against BoNT/A .

Case Studies and Experimental Data

- Antiviral Activity Against HCV :

-

Neurotoxin Inhibition :

- Research investigating the structure-activity relationship (SAR) of phenoxybenzylamine derivatives revealed that modifications could enhance their binding affinity and inhibitory potency against BoNT/A. The findings suggest that strategic alterations in the chemical structure can lead to more effective inhibitors .

Comparative Analysis of Related Compounds

| Compound Name | Target | IC50 Value | Mechanism of Action |

|---|---|---|---|

| This compound | HCV NS3 Protein | 500 µM | Allosteric inhibition stabilizing inactive form |

| 1,4-Benzoquinone Derivative | BoNT/A Light Chain | 120 µM | Irreversible modification of cysteine residues |

| Phenoxybenzamine | Alpha Adrenergic Receptors | Not specified | Non-selective blockade leading to vasodilation |

Eigenschaften

IUPAC Name |

(4-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAZAGUSBMVSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375120 | |

| Record name | 4-Phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107622-80-0 | |

| Record name | 4-Phenoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107622-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-phenoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.